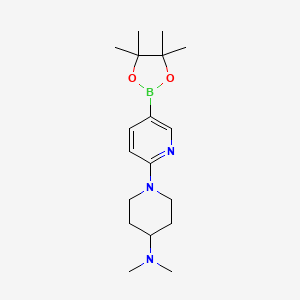

N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine: is a complex organic compound featuring a piperidine ring substituted with a pyridine moiety and a boron-containing dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromopyridine, N,N-dimethylpiperidine, and pinacolborane.

Industrial Production Methods:

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the borylation and coupling reactions to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides in the presence of a palladium catalyst and a base like potassium phosphate.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Various aryl or vinyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties. The presence of the dioxaborolane moiety allows for selective targeting of cancer cells through boron neutron capture therapy (BNCT). In BNCT, boron-containing compounds accumulate in tumor cells and are irradiated with thermal neutrons, leading to localized cell destruction without harming surrounding healthy tissue. Studies have demonstrated that derivatives of this compound exhibit enhanced cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Research has indicated that N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

The compound can be utilized in the synthesis of advanced polymers. Its unique structure allows it to act as a cross-linking agent in polymer networks. This property is particularly useful in creating materials with enhanced mechanical strength and thermal stability. Research has shown that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and adhesives .

Nanotechnology

In nanotechnology applications, the compound can serve as a building block for creating nanoscale materials with specific electronic and optical properties. Its boron-containing structure facilitates the formation of boron nitride nanosheets and other nanomaterials that have potential uses in electronics and photonics .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

this compound is valuable as a reagent in various chemical reactions. It can participate in cross-coupling reactions to form carbon-carbon bonds under mild conditions. This property makes it an essential tool for synthesizing complex organic molecules efficiently .

Catalysis

The compound has shown promise as a catalyst in organic transformations. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity in processes such as borylation and amination reactions. Research indicates that using this compound as a catalyst can lead to higher yields and reduced by-products compared to traditional methods .

Case Studies

Mecanismo De Acción

The compound’s mechanism of action in biological systems would depend on its specific target. Generally, it could interact with enzymes or receptors through its nitrogen and boron atoms, forming stable complexes that inhibit or modulate the activity of these biological molecules. The pyridine and piperidine rings provide structural rigidity and specificity in binding interactions.

Comparación Con Compuestos Similares

- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- N,N-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-amine

Uniqueness:

- Structural Complexity: The combination of a piperidine ring with a pyridine moiety and a boron-containing dioxaborolane group is unique, providing distinct reactivity and binding properties.

- Versatility: Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile intermediate in organic synthesis.

Actividad Biológica

N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a pyridine moiety, and a dioxaborolane group. Its molecular formula is C14H22BNO2, and it has a CAS number of 919347-18-5. The presence of the dioxaborolane group is significant as it is known to enhance the compound's stability and bioavailability .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₂₂BNO₂ |

| CAS Number | 919347-18-5 |

| Key Functional Groups | Dioxaborolane, Pyridine, Piperidine |

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Notably, its potential as an inhibitor of specific enzymes has been highlighted.

Inhibition Studies

- DYRK1A Inhibition : Recent studies have indicated that compounds with similar structural features exhibit potent inhibition against dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This enzyme plays a critical role in various cellular processes including cell proliferation and differentiation. The derivatives synthesized showed nanomolar-level inhibitory activity against DYRK1A .

- Antioxidant Activity : The compound has also demonstrated antioxidant properties through assays such as ORAC (Oxygen Radical Absorbance Capacity), indicating its potential in mitigating oxidative stress-related damage .

Toxicity and Safety Profile

Toxicological assessments reveal that this compound can cause skin and eye irritation at certain concentrations. Such findings underline the importance of safety evaluations in drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyridine | Enhances binding affinity to target enzymes |

| Alteration of Dioxaborolane | Improves stability and solubility |

Research indicates that specific substitutions can lead to improved efficacy against targets like DYRK1A while maintaining a favorable safety profile .

Case Study 1: DYRK1A Inhibitors

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of similar compounds in BV2 microglial cells. The results indicated that these compounds could effectively reduce pro-inflammatory responses induced by lipopolysaccharides (LPS), showcasing their potential therapeutic use in neuroinflammatory conditions .

Propiedades

IUPAC Name |

N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O2/c1-17(2)18(3,4)24-19(23-17)14-7-8-16(20-13-14)22-11-9-15(10-12-22)21(5)6/h7-8,13,15H,9-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSLCIIQWWIWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.